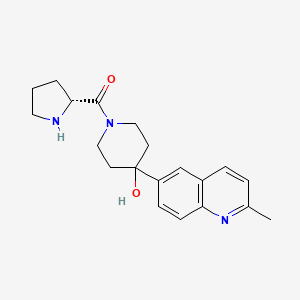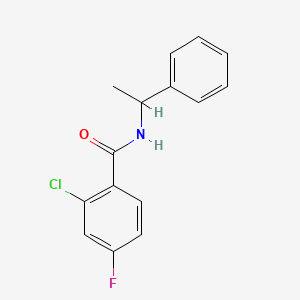
2-(1-azepanyl)-1-phenylethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-1-phenylethanone hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 2-(1-azepanyl)-1-phenylethanone hydrochloride is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors in the brain, leading to an increase in dopamine activity. This increased dopamine activity has been linked to various physiological effects, including increased motor activity and improved cognitive function.
Biochemical and Physiological Effects:
2-(1-azepanyl)-1-phenylethanone hydrochloride has been shown to have various biochemical and physiological effects. These effects include increased dopamine release, improved motor function, and enhanced cognitive performance. Additionally, this compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(1-azepanyl)-1-phenylethanone hydrochloride in lab experiments is its ability to selectively activate dopamine receptors. This allows researchers to study the specific effects of dopamine activity in the brain. However, there are also some limitations to using this compound, such as its potential toxicity and the need for specialized equipment to handle it safely.
将来の方向性
There are several potential future directions for the study of 2-(1-azepanyl)-1-phenylethanone hydrochloride. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, this compound could be used as a tool to study the role of dopamine receptors in various physiological processes, such as learning and memory. Finally, further research could be done to explore the potential side effects and toxicity of this compound, as well as to develop safer methods for handling it in the lab.
Conclusion:
In conclusion, 2-(1-azepanyl)-1-phenylethanone hydrochloride is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and has been used as a tool to study the role of dopamine receptors in the brain. While there are limitations to using this compound, there are also many potential future directions for its study, including the development of new treatments for neurological disorders and the exploration of its potential side effects and toxicity.
合成法
The synthesis of 2-(1-azepanyl)-1-phenylethanone hydrochloride involves the reaction of 1-phenylethanone with 1-azepanamine in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product. This method has been widely used in the scientific community and has been proven to be an effective way to synthesize this compound.
科学的研究の応用
2-(1-azepanyl)-1-phenylethanone hydrochloride has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the field of neuroscience, where it has been used as a tool to study the role of dopamine receptors in the brain. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-(azepan-1-yl)-1-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(13-8-4-3-5-9-13)12-15-10-6-1-2-7-11-15;/h3-5,8-9H,1-2,6-7,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWNDGXIWASWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)
![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5402777.png)
![N,1-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402779.png)

![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)
![N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)
![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5402811.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)